N-cycloheptyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
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Overview
Description
N-cycloheptyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the selection of appropriate catalysts and reagents would be crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Biology: As a tool for studying biological processes and pathways, particularly those involving pyridazine derivatives.
Industry: Use in the development of new materials and chemical processes, particularly those requiring specific functional groups or structural motifs.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects . For example, they may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting their therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Zardaverine: An anti-platelet agent with a pyridazine core.
Emorfazone: An anti-inflammatory agent with a pyridazine core.
Pyridaben: A herbicide with a pyridazine core.
Norflurazon: A herbicide with a pyridazine core.
Uniqueness
N-cycloheptyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to its specific structural features, including the cycloheptyl and piperidine moieties. These features may confer distinct pharmacological properties and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cycloheptyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-18-8-6-7-11-21(18)22-12-13-23(27-26-22)28-16-14-19(15-17-28)24(29)25-20-9-4-2-3-5-10-20/h6-8,11-13,19-20H,2-5,9-10,14-17H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBYEJURXZUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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